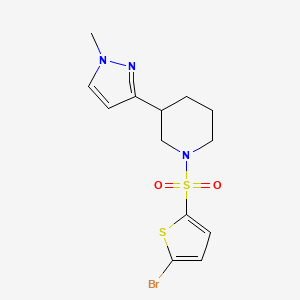
1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C13H16BrN3O2S2 and its molecular weight is 390.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds with indole and pyrazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various physiological activities . These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound could also have a wide range of effects .
Actividad Biológica
1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C17H16BrN3O2S, with a molecular weight of approximately 438.4 g/mol. It features a piperidine ring substituted with a pyrazole and a sulfonyl group attached to a bromothiophene moiety. The structure is critical for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including those with sulfonyl groups, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed inhibitory activity against various cancer cell lines, particularly those resistant to conventional therapies. The mechanism often involves inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
Compounds featuring the pyrazole structure have been noted for their anti-inflammatory properties. They act by modulating inflammatory cytokines and enzymes, providing therapeutic potential in conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented, showing moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group enhances the antibacterial properties, making these compounds promising candidates for antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents : The introduction of halogens (e.g., bromine) on the thiophene ring significantly enhances cytotoxicity against cancer cells.
- Piperidine Moiety : This structural component is associated with various pharmacological effects, including anesthetic properties and enzyme inhibition .
Case Studies
- Combination Therapy : A study evaluated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated enhanced cytotoxicity when combining these compounds, particularly in resistant cell lines .
- Antimicrobial Testing : In vitro tests showed that derivatives containing the sulfonyl group displayed potent antibacterial activity against multiple strains, highlighting their potential as new antimicrobial agents .
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSWFIOSOUZAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













